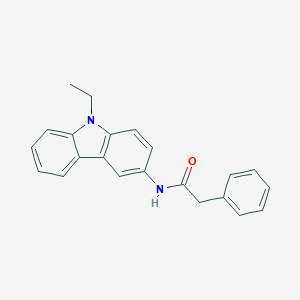![molecular formula C23H22N4O3 B398565 (3E)-N-[4-(benzyloxy)phenyl]-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B398565.png)
(3E)-N-[4-(benzyloxy)phenyl]-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-N-[4-(benzyloxy)phenyl]-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide is an organic compound characterized by its complex structure, which includes a benzyloxyphenyl group, a pyridinylcarbonyl group, and a hydrazinylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-[4-(benzyloxy)phenyl]-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide typically involves multiple steps, starting with the preparation of the benzyloxyphenyl and pyridinylcarbonyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in the synthesis include hydrazine derivatives, pyridine carboxylic acids, and benzyl alcohols. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods such as recrystallization, chromatography, and distillation are used to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-N-[4-(benzyloxy)phenyl]-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Applications De Recherche Scientifique
(3E)-N-[4-(benzyloxy)phenyl]-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (3E)-N-[4-(benzyloxy)phenyl]-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (3E)-N-[4-(benzyloxy)phenyl]-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide include:
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Vanillin acetate: A derivative of vanillin with an acetate group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H22N4O3 |
|---|---|
Poids moléculaire |
402.4g/mol |
Nom IUPAC |
N-[(E)-[4-oxo-4-(4-phenylmethoxyanilino)butan-2-ylidene]amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H22N4O3/c1-17(26-27-23(29)19-8-5-13-24-15-19)14-22(28)25-20-9-11-21(12-10-20)30-16-18-6-3-2-4-7-18/h2-13,15H,14,16H2,1H3,(H,25,28)(H,27,29)/b26-17+ |
Clé InChI |
PLIZPCYEYZQPHJ-YZSQISJMSA-N |
SMILES |
CC(=NNC(=O)C1=CN=CC=C1)CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
SMILES isomérique |
C/C(=N\NC(=O)C1=CN=CC=C1)/CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
SMILES canonique |
CC(=NNC(=O)C1=CN=CC=C1)CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(3-Methylphenoxy)acetyl]indoline](/img/structure/B398496.png)
![1-[(4-Methylphenoxy)acetyl]indoline](/img/structure/B398497.png)
![1-[(2-Methylphenoxy)acetyl]indoline](/img/structure/B398498.png)




